1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one involves several synthetic steps. One common method includes the catalytic asymmetric two-step or one-pot method. This method involves the use of a catalyst to facilitate the formation of the side chain in a highly enantioselective manner . The reaction conditions typically involve the use of protective groups such as silyl groups to protect reactive sites during the synthesis .
Industrial Production Methods
Industrial production of this compound often involves semi-synthesis from natural precursors. The precursor, 10-deacetylbaccatin III, is extracted from the needles of the European yew tree (Taxus baccata). This precursor is then chemically modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions are derivatives of this compound, which are further used in the synthesis of paclitaxel and its analogs .
Scientific Research Applications
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of paclitaxel and other taxane derivatives.
Biology: Studied for its role in the biosynthesis of paclitaxel and its interaction with various enzymes.
Medicine: Crucial in the development of anticancer drugs, particularly in the synthesis of paclitaxel.
Industry: Used in the large-scale production of paclitaxel for clinical use.
Mechanism of Action
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one contributes to the mechanism of action of paclitaxel by stabilizing microtubules and preventing their disassembly. This action interferes with the mitotic phase of the cell cycle, leading to cell cycle arrest and apoptosis . The molecular targets involved include tubulin dimers and microtubules .
Comparison with Similar Compounds
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one is unique compared to other similar compounds due to its specific structure and role in the synthesis of paclitaxel. Similar compounds include:
Docetaxel: Another taxane derivative used as an anticancer drug.
Cabazitaxel: A semi-synthetic derivative of paclitaxel with improved efficacy against certain cancers.
This compound stands out due to its specific role in the synthesis of paclitaxel, which is known for its broad-spectrum anticancer activity and relatively low toxicity .
Properties
IUPAC Name |
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-14(2)25-18-17(15-10-6-4-7-11-15)21(20(18)23)19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYLUBKWRZCOQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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